Tetrafluoroborato de sodio

Descripción general

Descripción

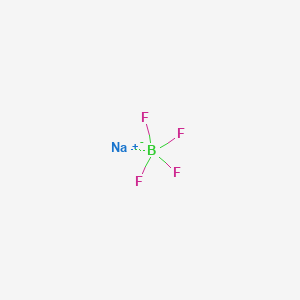

Sodium tetrafluoroborate is an inorganic compound with the chemical formula NaBF₄. It is a salt that forms colorless or white rhombic crystals and is highly soluble in water but less soluble in organic solvents . This compound is widely used in various industrial applications, including as a flux in brazing and in the production of boron trifluoride .

Aplicaciones Científicas De Investigación

Sodium tetrafluoroborate has a wide range of applications in scientific research:

- Chemistry: It is used as a source of tetrafluoroborate anion in the synthesis of ionic liquids and as a catalyst in various organic reactions .

- Biology and Medicine: While specific biological applications are less common, its role in the synthesis of fluorinated compounds can be relevant in medicinal chemistry .

- Industry: It is used in metal finishing, plating circuits, and as a flux in brazing . Additionally, it is employed in the preparation of boron trifluoride and other fluorinated compounds .

Mecanismo De Acción

Target of Action

Sodium tetrafluoroborate (NaBF4) is an inorganic compound that primarily targets the tetrafluoroborate anion . This anion is used in organic chemistry for the preparation of salts . It is also used in the synthesis of ionic liquids, where tetrafluoroborate is the anion .

Mode of Action

The mode of action of Sodium tetrafluoroborate is primarily through its decomposition. On heating to its melting point, Sodium tetrafluoroborate decomposes to sodium fluoride and boron trifluoride . This decomposition reaction is represented as:

NaBF4→NaF+BF3NaBF_4 \rightarrow NaF + BF_3NaBF4→NaF+BF3

.Biochemical Pathways

Sodium tetrafluoroborate is used as a catalyst for the synthesis of bis(indolyl)methanes via electrophilic substitution reaction of indoles with aldehydes and ketones . This indicates that it plays a role in the biochemical pathway of electrophilic substitution reactions.

Pharmacokinetics

Urinary clearance was also prominent .

Result of Action

The primary result of Sodium tetrafluoroborate’s action is the production of sodium fluoride and boron trifluoride upon heating . In addition, it serves as a source of the tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts .

Action Environment

Sodium tetrafluoroborate is a salt that forms colorless or white water-soluble rhombic crystals and is soluble in water but less soluble in organic solvents This suggests that its action, efficacy, and stability may be influenced by the solvent environment

Análisis Bioquímico

Biochemical Properties

It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that it may interact with enzymes, proteins, and other biomolecules that have affinity for these decomposition products.

Cellular Effects

It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), which is expressed in the thyroid and other tissues . This suggests that Sodium tetrafluoroborate may have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that Sodium tetrafluoroborate may exert its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Sodium tetrafluoroborate can decompose to sodium fluoride and boron trifluoride upon heating . This suggests that the effects of Sodium tetrafluoroborate may change over time, potentially involving changes in stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It has been used as a PET imaging agent for the sodium/iodide symporter (NIS), suggesting that it may have dose-dependent effects on NIS-expressing tissues .

Metabolic Pathways

It is known to be a source of tetrafluoroborate anion, which is used in organic chemistry for the preparation of salts . This suggests that Sodium tetrafluoroborate may be involved in metabolic pathways involving these salts.

Transport and Distribution

It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may be transported and distributed via mechanisms involving these crystals.

Subcellular Localization

It is known to be a salt that forms colorless or white water-soluble rhombic crystals , suggesting that it may localize to subcellular compartments or organelles that have affinity for these crystals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium tetrafluoroborate can be synthesized through several methods:

Neutralization of Tetrafluoroboric Acid: This method involves neutralizing tetrafluoroboric acid with sodium carbonate or sodium hydroxide. The reactions are as follows:

Reaction of Boric Acid and Hydrofluoric Acid: Another method involves reacting boric acid with hydrofluoric acid and sodium carbonate. The reaction is:

Industrial Production Methods: Industrial production of sodium tetrafluoroborate typically follows the same synthetic routes as mentioned above, with careful control of reaction conditions to ensure high purity and yield .

Types of Reactions:

Decomposition: On heating to its melting point, sodium tetrafluoroborate decomposes to sodium fluoride and boron trifluoride:

Substitution Reactions: Sodium tetrafluoroborate can undergo substitution reactions where the tetrafluoroborate anion acts as a source of fluoride ions.

Common Reagents and Conditions:

Heating: Decomposition reactions typically require heating to the compound’s melting point.

Acidic or Basic Conditions: Substitution reactions often occur in the presence of acids or bases.

Major Products Formed:

- Sodium Fluoride (NaF)

- Boron Trifluoride (BF₃)

Comparación Con Compuestos Similares

Sodium tetrafluoroborate can be compared with other similar compounds such as:

- Potassium Tetrafluoroborate (KBF₄)

- Ammonium Tetrafluoroborate (NH₄BF₄)

- Lithium Tetrafluoroborate (LiBF₄)

Uniqueness:

- Solubility: Sodium tetrafluoroborate is highly soluble in water but less soluble in organic solvents, which can be advantageous in certain applications .

- Reactivity: The tetrafluoroborate anion in sodium tetrafluoroborate is less nucleophilic and basic compared to other anions, making it a preferred choice in reactions requiring a weakly coordinating anion .

By understanding the properties, preparation methods, and applications of sodium tetrafluoroborate, researchers and industry professionals can effectively utilize this compound in various scientific and industrial processes.

Actividad Biológica

Sodium tetrafluoroborate (NaBF₄) is a compound that has garnered attention in various fields, including catalysis and potential biological applications. This article provides a comprehensive overview of its biological activity, including toxicological evaluations, metabolic pathways, and its effects on living organisms.

Sodium tetrafluoroborate is an inorganic salt composed of sodium cations and tetrafluoroborate anions. Its chemical structure can be represented as NaBF₄. The compound is typically used in industrial applications, but its interactions with biological systems are of particular interest.

Absorption and Excretion

Research indicates that sodium tetrafluoroborate is well absorbed in humans following oral administration, with 100% of the substance being excreted in urine . This high absorption rate raises concerns regarding its potential toxicity and biological effects.

Animal Studies

A significant study conducted on rats assessed the effects of potassium tetrafluoroborate (a related compound) over a 28-day period. The study revealed dose-dependent changes in hematological parameters, particularly in female rats, where significant decreases in erythrocyte counts and hemoglobin levels were observed at higher doses (80 mg/kg body weight/day and above). Importantly, these effects were reversible after a 14-day recovery period .

Table 1: Hematological Effects of Potassium Tetrafluoroborate in Rats

| Dose (mg/kg) | Erythrocyte Count | Hemoglobin Level | Hematocrit Value |

|---|---|---|---|

| Control | Normal | Normal | Normal |

| 20 | No significant change | No significant change | No significant change |

| 80 | Decreased | Decreased | Decreased |

| 320 | Significant decrease | Significant decrease | Significant decrease |

The no observed effect level (NOEL) for male rats was determined to be 320 mg/kg body weight, while for females it was significantly lower at 20 mg/kg due to the noted hematological changes .

Metabolic Pathways

Sodium tetrafluoroborate's distribution in biological tissues has been investigated through studies involving radioactive labeling. In one study, the relative specific activity of potassium tetrafluoroborate was measured in various organs after intraperitoneal injection. The thyroid gland exhibited the highest activity, suggesting a preferential accumulation of the compound in this organ .

Table 2: Relative Specific Activity of Potassium Tetrafluoroborate in Rat Organs

| Time After Injection (minutes) | Muscle | Liver | Spleen | Brain | Thyroid Gland |

|---|---|---|---|---|---|

| 40 | 1.93 | 1.27 | 1.35 | 0.67 | 12.3 |

| 60 | 1.65 | 1.34 | 1.01 | 0.23 | 15.7 |

| 100 | 1.90 | 0.99 | 0.85 | 0.49 | 21.0 |

| 120 | 1.42 | 1.24 | 1.03 | 0.86 | 36.4 |

This data indicates that sodium tetrafluoroborate may have specific interactions with thyroid function, warranting further investigation into its endocrine effects.

Genotoxicity Studies

Genotoxicity assessments using the Salmonella/microsome test indicated that sodium tetrafluoroborate did not cause gene mutations in various strains of Salmonella typhimurium or Escherichia coli, suggesting a low risk for mutagenic effects .

Case Studies and Applications

Recent research has explored sodium tetrafluoroborate's catalytic properties, demonstrating its efficacy as a catalyst in organic synthesis reactions, particularly for the one-pot synthesis of dihydropyrimidinones . This catalytic ability may open avenues for further exploration into its biological applications.

Propiedades

IUPAC Name |

sodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJZTOFHXCFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBF4, BF4Na | |

| Record name | Sodium tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021477 | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-29-8 | |

| Record name | Sodium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13755-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FLUOBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFC805A5WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: While [] investigates the antitumor activity of a nano sodium tetrafluoroborate (III) compound against human chronic myeloid leukemia (K742) cells, the specific mechanism of action is not elucidated. Further research is needed to understand how NaBF4 contributes to the observed anticancer effects.

A: [] explores the antibacterial activity of a nano sodium tetrafluoroborate (III) compound, but it doesn't confirm if NaBF4 alone is responsible for this activity. The observed effect could be due to the nano formulation or other components in the synthesized compound.

ANone: The molecular formula of Sodium tetrafluoroborate is NaBF4, and its molecular weight is 109.81 g/mol.

ANone: Common spectroscopic techniques used to characterize NaBF4 include:

- IR spectroscopy: Identifies functional groups and bonding characteristics. [, , , , , ]

- UV/Vis spectroscopy: Provides information on electronic transitions and light absorption properties. []

- 11B-NMR spectroscopy: Characterizes the boron environment within the molecule. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]

A: [] shows that adding NaBF4 to alkaline-silicate electrolytes during plasma electrolytic oxidation of magnesium alloys enhances the corrosion resistance of the protective layer formed. This improvement is attributed to the incorporation of boron and fluorine, likely in the form of Mg(BF4)2, primarily within the barrier layer.

A: [] studied NaBF4 solutions in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) ionic liquid and found that electrical conductivity increases with temperature. This relationship is well-described by the Vogel–Fulcher–Tammann equation.

ANone: Yes, NaBF4 is an effective catalyst for various organic reactions. For example, it catalyzes the synthesis of:

- Bis(indolyl)methanes: Through electrophilic substitution reactions of indoles with aldehydes and ketones under solvent-free conditions. []

- 3,4-Dihydropyrimidin-2(1H)-ones and thiones: Through the three-component condensation of an aldehyde, 1,3-dicarbonyl compound, and urea or thiourea. []

A: [] demonstrates that NaBF4 promotes high stereoselectivity in the intramolecular carbofluorination of internal α,β-ynones using Selectfluor. This stereoselectivity arises from the chelation between the tetrafluoroborate anion and the aldehyde oxygen, acting as a directing group.

A: [] utilizes molecular dynamics simulations to analyze the microstructure, IR spectrum, and rotational dynamics of water molecules in NaBF4/water mixtures. The study reveals how water molecule behavior and hydrogen-bond interactions are affected by varying NaBF4 concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.